molecular formula C18H22F2N2O4S2 B2497498 4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide CAS No. 477483-28-6

4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide

Cat. No.: B2497498
CAS No.: 477483-28-6
M. Wt: 432.5
InChI Key: BGCCPUNISCXXHV-UHFFFAOYSA-N
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Description

4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide is a synthetic organic compound characterized by the presence of fluorine atoms and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with hexylamine to form the corresponding sulfonamide. This intermediate is then reacted with another equivalent of 4-fluorobenzenesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide groups can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: Its unique structure makes it suitable for the development of advanced materials, such as polymers and coatings with specific properties.

    Biological Studies: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonamide: A simpler analog with a single sulfonamide group.

    N-Fluorobenzenesulfonimide: Another fluorinated sulfonamide with different reactivity and applications.

    4-Fluoro-N-propylbenzenesulfonamide: A related compound with a shorter alkyl chain.

Uniqueness

4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide is unique due to its extended alkyl chain and dual sulfonamide groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O4S2/c19-15-5-9-17(10-6-15)27(23,24)21-13-3-1-2-4-14-22-28(25,26)18-11-7-16(20)8-12-18/h5-12,21-22H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCCPUNISCXXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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